molecular formula C8H7Cl2N5OS B2487972 2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide CAS No. 680211-56-7

2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide

Cat. No.: B2487972
CAS No.: 680211-56-7
M. Wt: 292.14
InChI Key: RWCZWEHVXZWIDJ-UHFFFAOYSA-N
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Description

2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method includes the formation of the imidazole ring followed by the introduction of the thiazole moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,5-Dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-triazole-3-thiol
  • 5-[(4,5-Dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-triazole-3-thiol

Uniqueness

2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide stands out due to its unique combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N5OS/c9-6-7(10)15(3-12-6)1-5-13-4(2-17-5)8(16)14-11/h2-3H,1,11H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCZWEHVXZWIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN2C=NC(=C2Cl)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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